1-(piperidin-4-yl)azetidine-3-carboxamide dihydrochloride
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Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters .Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that there is a lot of potential for future research and development in this area .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(piperidin-4-yl)azetidine-3-carboxamide dihydrochloride involves the reaction of piperidine with 3-chloro-2-(chloromethyl)propene to form 1-(piperidin-4-yl)azetidine-3-carboxylic acid. This acid is then converted to the corresponding amide using diethylamine and EDCI as coupling agents. The resulting amide is then treated with hydrochloric acid to form the dihydrochloride salt of the final product.", "Starting Materials": ["Piperidine", "3-chloro-2-(chloromethyl)propene", "Diethylamine", "EDCI", "Hydrochloric acid"], "Reaction": ["Step 1: Piperidine is reacted with 3-chloro-2-(chloromethyl)propene in the presence of a base such as potassium carbonate to form 1-(piperidin-4-yl)azetidine-3-carboxylic acid.", "Step 2: The carboxylic acid is then converted to the corresponding amide by reacting it with diethylamine and EDCI as a coupling agent.", "Step 3: The resulting amide is then treated with hydrochloric acid to form the dihydrochloride salt of 1-(piperidin-4-yl)azetidine-3-carboxamide."] } | |
CAS No. |
2648948-99-4 |
Molecular Formula |
C9H19Cl2N3O |
Molecular Weight |
256.2 |
Purity |
95 |
Origin of Product |
United States |
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